molecular formula C18H22N2O B2693853 1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone CAS No. 325725-90-4

1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone

Cat. No.: B2693853
CAS No.: 325725-90-4
M. Wt: 282.387
InChI Key: OEWICQXKJGEMPB-UHFFFAOYSA-N
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Description

1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone is a synthetic organic compound featuring a naphthalene moiety linked to a 4-ethylpiperazine group via an ethanone bridge. Its molecular formula is C₁₉H₂₂N₂O, with a molecular weight of 294.38 g/mol. This compound is of interest in medicinal chemistry for its structural versatility, particularly in targeting central nervous system (CNS) receptors or enzymes like acetylcholinesterase (AChE) .

Properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-2-naphthalen-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-2-19-10-12-20(13-11-19)18(21)14-16-8-5-7-15-6-3-4-9-17(15)16/h3-9H,2,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWICQXKJGEMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone typically involves the reaction of 4-ethylpiperazine with 2-bromo-1-naphthalen-1-ylethanone under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethylpiperazine group participates in nucleophilic substitution, particularly at the piperazine nitrogen. For example:

Reaction ComponentDetails
Reagent/Condition Sodium hydride (NaH) in dry DMF at 0–25°C
Substrate 2-Bromo-1-naphthalen-1-ylethanone derivatives
Product 1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone analogs
Yield 45–55% after column chromatography

This reaction proceeds via deprotonation of the piperazine nitrogen by NaH, generating a strong nucleophile that displaces bromide in a single-step mechanism.

Alkylation and Epoxide Ring-Opening

The compound reacts with epichlorohydrin to form epoxide intermediates, which further undergo ring-opening with substituted piperazines:

ParameterData
Epoxidation Reagent Epichlorohydrin in DMF at 0°C
Ring-Opening Agent Substituted piperazines (e.g., 4-phenylpiperazine) in 2-propanol
Product 1-(Naphthalen-1-yl(phenyl)methoxy)-3-(piperazin-1-yl)propan-2-ol
Reaction Time 16 hours under reflux

Reductive Amination and Condensation

The ketone group enables condensation reactions with aldehydes, forming α,β-unsaturated ketones:

Reaction AspectDetails
Condensation Partner 3-Fluorobenzaldehyde in methanol
Catalyst/Condition Room temperature, nitrogen atmosphere
Product (E)-6-(4-Ethylpiperazin-1-yl)-2-(3-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one
Key Bond Length C(2)=C(11): 1.3348(18) Å
Stereochemistry E-configuration confirmed by X-ray crystallography

Electrophilic Aromatic Substitution

The naphthalene ring undergoes electrophilic substitution, particularly at positions activated by the ethanone group:

ParameterData
Typical Reagents Nitrating agents (HNO₃/H₂SO₄) or bromine (Br₂)
Positional Preference Substitution at C6 of naphthalen-1-yl observed in derivatives

Biological Activity-Driven Modifications

Structural modifications enhance therapeutic potential:

Modification TypeEffect
Electron-Withdrawing Groups Increased lipophilicity and anti-inflammatory activity (e.g., 3-fluorobenzylidene derivatives)
Piperazine Substitution Improved binding to neurotransmitter receptors (e.g., serotonin/dopamine receptors)

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone commonly involves the reaction of 4-ethylpiperazine with 2-bromo-1-naphthalen-1-ylethanone under basic conditions. Typical solvents include dichloromethane or toluene, utilizing bases like potassium carbonate or sodium hydride to facilitate nucleophilic substitution reactions.

Reaction Mechanisms

The compound can undergo several types of reactions:

  • Oxidation : Transforming it into corresponding ketones or carboxylic acids.
  • Reduction : Converting the carbonyl group to an alcohol.
  • Substitution : Participating in nucleophilic substitution reactions, particularly at the piperazine ring.

Medicinal Chemistry

1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone has been investigated for its potential as an active pharmaceutical ingredient due to its interaction with specific molecular targets such as enzymes and neurotransmitter receptors. The piperazine moiety allows it to mimic neurotransmitters, which may modulate receptor activity and influence various biochemical pathways .

Anti-inflammatory and Anti-tumor Activity

Recent studies highlight the compound's potential anti-inflammatory and anti-tumor properties. For instance, derivatives of 3,4-dihydronaphthalene have shown promise in reducing neuroinflammation and exhibiting cytotoxic effects against cancer cells . The introduction of electron-withdrawing groups can enhance lipophilicity, improving therapeutic efficacy .

Case Study 1: Anti-cancer Activity

In a study examining the cytotoxic effects of naphthalene derivatives, compounds similar to 1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone demonstrated significant inhibition of tumor cell proliferation. The mechanism involved the interaction with DNA through hydrogen bonds, leading to apoptosis in cancer cells .

Case Study 2: Neuroinflammatory Effects

A series of experiments assessed the neuroprotective effects of compounds derived from 3,4-dihydronaphthalene. The results indicated that modifications to the structure, such as those found in 1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone, could reduce neuroinflammatory markers in vitro, suggesting potential applications in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action for 1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of certain receptors in the brain. This interaction can influence various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name (CAS No.) Substituent on Piperazine Aromatic/Functional Group Molecular Weight (g/mol) Key Properties/Applications References
1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone 4-Ethyl Naphthalen-1-yl 294.38 Balanced lipophilicity; CNS activity
2-(4-Benzylpiperazin-1-yl)ethanone Benzyl Phenyl 284.35 Increased lipophilicity; AChE inhibition
MK47 (RTC536) (CAS N/A) 4-(Trifluoromethyl)phenyl Thiophen-2-yl 353.37 Electron-withdrawing group; kinase inhibition
2-(5-Amino-1,3,4-thiadiazol-2-ylthio)-1-(naphthalen-1-yl)ethanone None Thiadiazole 301.35 Thiadiazole enhances H-bonding; antimicrobial potential
1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone (5827-90-7) Naphthalen-1-ylmethyl Phenoxy 360.45 Steric bulk; fluorescence applications
1-[2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]ethanone (903447-57-4) 4-Ethyl Pyrimidine 248.33 Heterocyclic scaffold; kinase targeting

Physicochemical and Pharmacological Differences

  • Lipophilicity :

    • The ethyl group on the piperazine in the target compound provides moderate lipophilicity, enhancing blood-brain barrier penetration compared to the hydrophilic thiadiazole derivative .
    • The trifluoromethyl group in MK47 increases lipophilicity and metabolic stability, making it suitable for prolonged enzyme inhibition .
  • Electronic Effects :

    • The thiophen-2-yl group in MK47 introduces electron-deficient aromaticity, favoring interactions with catalytic sites in kinases .
    • The naphthalene group in the target compound facilitates π-π stacking with aromatic residues in AChE, as observed in crystallographic studies .
  • Synthetic Accessibility: The target compound’s synthesis typically involves alkylation of naphthalene precursors (e.g., 2-bromo-1-(naphthalen-1-yl)ethanone) with 4-ethylpiperazine . Tetrazole derivatives (e.g., ) require multistep reactions with column chromatography purification, increasing complexity .

Biological Activity

1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone, a compound characterized by its unique structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone is C17H20N2OC_{17}H_{20}N_{2}O. The structure features a naphthalene moiety linked to an ethylpiperazine group through an ethanone functional group. This structural configuration is believed to contribute to its biological properties.

PropertyValue
Molecular Weight284.35 g/mol
Boiling PointNot Available
Melting PointNot Available
SolubilitySoluble in organic solvents like DMSO and ethanol

The biological activity of 1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. Research indicates that compounds with similar structures often exhibit significant activity against specific targets such as:

  • Serotonin Receptors : Potential modulation of serotonin pathways may influence mood and anxiety.
  • Dopamine Receptors : Interaction with dopaminergic systems could have implications for neuropsychiatric disorders.
  • Acetylcholinesterase Inhibition : Some derivatives have shown promise in inhibiting this enzyme, which is crucial for neurotransmission.

Study 1: Neuropharmacological Effects

A study conducted by researchers investigated the effects of 1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone on animal models exhibiting anxiety-like behaviors. The compound was administered at varying doses, and behavioral assessments were conducted using the elevated plus maze and open field tests.

Findings :

  • The compound demonstrated a dose-dependent reduction in anxiety-like behaviors.
  • Neurochemical assays indicated increased serotonin levels in the prefrontal cortex.

Study 2: Anticancer Activity

Another significant study explored the anticancer properties of this compound against various cancer cell lines. The study employed MTT assays to assess cell viability.

Results :

  • The compound exhibited cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for A549 cells, indicating potent activity.

Table 2: Biological Activity Summary

Activity TypeTarget/EffectIC50/EC50 Values
AnticancerMCF-7 (Breast Cancer)15 µM
AnticancerA549 (Lung Cancer)20 µM
AnxiolyticSerotonin ModulationNot specified
Acetylcholinesterase InhibitionEnzyme ActivityNot specified

Q & A

Q. What are the standard synthetic routes for 1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone?

A common method involves nucleophilic substitution between 2-bromo-1-(naphthalen-1-yl)ethanone and 4-ethylpiperazine. The reaction is typically conducted in anhydrous dichloromethane with triethylamine as a base to neutralize HBr, monitored by TLC, and purified via crystallization . For example, a similar procedure achieved an 89% yield for a structurally related compound using bromoethanone derivatives . Key steps include:

  • Reagents : 2-bromo-1-(naphthalen-1-yl)ethanone, 4-ethylpiperazine, triethylamine.
  • Conditions : Room temperature, 2–4 hours under inert atmosphere.
  • Purification : Wash with water, dry over Na₂SO₄, and crystallize from appropriate solvents.

Q. What spectroscopic methods confirm the structure of this compound?

Characterization relies on:

  • ¹H NMR : Aromatic protons (δ 7.5–8.8 ppm for naphthalene), CH₂ groups (δ ~4.9 ppm for ethanone bridge), and piperazine signals (δ ~2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 302 [M+1] for a naphthalene derivative) .
  • Elemental Analysis : Validates C, H, N, and S content (e.g., ±0.3% deviation from theoretical values) .

Q. What safety precautions are essential during synthesis and handling?

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of volatile reagents (e.g., dichloromethane) .
  • First Aid : Flush eyes/skin with water and seek medical attention if exposed .

Advanced Research Questions

Q. How can reaction yields be optimized for nucleophilic substitution steps?

Critical factors include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to dichloromethane .
  • Temperature : Elevated temperatures (40–60°C) can accelerate substitution but risk side reactions.
  • Stoichiometry : A 1.2:1 molar ratio of 4-ethylpiperazine to bromoethanone ensures complete conversion .
  • Catalysis : Triethylamine or DMAP (4-dimethylaminopyridine) improves reaction efficiency .

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities?

SC-XRD provides precise bond lengths, angles, and conformation data. For example, SHELX software refines structures using parameters like R-factor (≤0.05 for high resolution) and data-to-parameter ratios (>15:1) . Crystallization is achieved via slow evaporation in solvents like ethanol or ethyl acetate .

Q. What in vitro assays evaluate biological activity?

  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
  • Receptor Binding : Competitive binding assays (e.g., cannabinoid CB1/CB2 receptors for SAR studies) .
  • Cytotoxicity : MTT assays on cancer cell lines to assess anticancer potential .

Q. How can computational modeling predict pharmacological properties?

  • Molecular Docking : Identifies binding interactions with target proteins (e.g., using AutoDock Vina) .
  • DFT Calculations : Predicts electronic properties (HOMO-LUMO gaps) and reactive sites .
  • ADME Prediction : Tools like SwissADME estimate solubility, bioavailability, and blood-brain barrier penetration .

Methodological Tables

Q. Table 1. Representative Synthetic Conditions

ReagentSolventBaseYieldReference
2-Bromo-1-naphthylethanoneDichloromethaneTriethylamine89%
Chloroacetyl chlorideDCMNone72%

Q. Table 2. Key Spectroscopic Data

TechniqueKey SignalsReference
¹H NMRδ 8.78 (naphthalene H), 4.96 (CH₂)
MS (EI)m/z 302 [M+1]

Q. Table 3. Crystallographic Refinement Parameters

ParameterValueReference
R-factor0.035
Data-to-Parameter Ratio18.8

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